Cas no 84196-25-8 (Benzoicacid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide)
Benzoicacid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide Chemical and Physical Properties
Names and Identifiers
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- Benzoicacid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide
- 2'-(3-bromobenzoyl)3-bromobenzohydrazide
- 3-bromo-N'-(3-bromobenzoyl)benzohydrazide
- A934300
- UPCMLD0ENAT5971039:001
- NS00038460
- DTXSID40233118
- Benzoicacid,3-bromo-,2-(3-bromobenzoyl)hydrazide
- SCHEMBL17236166
- AKOS000640777
- EINECS 282-435-8
- 84196-25-8
- Z57259777
-
- Inchi: 1S/C14H10Br2N2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20)
- InChI Key: MZIKEXGTFIAUJY-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(NNC(C1C=CC=C(C=1)Br)=O)=O
Computed Properties
- Exact Mass: 397.90885g/mol
- Monoisotopic Mass: 395.91090g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 58.2Ų
Benzoicacid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100149-250mg |
3-Bromo-n'-(3-bromobenzoyl) benzohydrazide |
84196-25-8 | 95% | 250mg |
$265.63 | 2023-08-31 | |
| Alichem | A019100149-1g |
3-Bromo-n'-(3-bromobenzoyl) benzohydrazide |
84196-25-8 | 95% | 1g |
$689.85 | 2023-08-31 | |
| Alichem | A019100149-5g |
3-Bromo-n'-(3-bromobenzoyl) benzohydrazide |
84196-25-8 | 95% | 5g |
$1931.58 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639928-250mg |
3-Bromo-N'-(3-bromobenzoyl)benzohydrazide |
84196-25-8 | 98% | 250mg |
¥3412.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639928-1g |
3-Bromo-N'-(3-bromobenzoyl)benzohydrazide |
84196-25-8 | 98% | 1g |
¥8164.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639928-5g |
3-Bromo-N'-(3-bromobenzoyl)benzohydrazide |
84196-25-8 | 98% | 5g |
¥22856.00 | 2024-07-28 | |
| Crysdot LLC | CD12026350-1g |
3-Bromo-N'-(3-bromobenzoyl)benzohydrazide |
84196-25-8 | 95+% | 1g |
$465 | 2024-07-24 | |
| Ambeed | A723285-1g |
3-Bromo-N'-(3-bromobenzoyl)benzohydrazide |
84196-25-8 | 95+% | 1g |
$470.0 | 2025-04-16 |
Benzoicacid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide Suppliers
Benzoicacid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Benzoicacid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide
Benzoic Acid, 3-Bromo-, 2-(3-Bromobenzoyl)Hydrazide: A Versatile Intermediate in Medicinal Chemistry
Benzoic acid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide is a multifunctional organic compound characterized by its unique molecular architecture, which combines aromatic moieties with hydrazide functional groups. This compound exhibits structural complexity that makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting metabolic disorders and inflammatory conditions. The CAS number 84196-25-8 corresponds to a specific isomer of this compound, which has been extensively studied for its potential applications in drug design and therapeutic interventions.
The molecular structure of Benzoic acid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide features two bromine substituents on the benzene ring, creating a highly polar environment that influences its reactivity and solubility. The hydrazide group, located at the 2-position of the molecule, serves as a key functional handle for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles. Recent advances in medicinal chemistry have highlighted the importance of such compounds in the design of enzyme inhibitors, particularly those targeting serine proteases and histone deacetylases (HDACs), which are implicated in various pathological conditions.
One of the most promising applications of Benzoic acid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide lies in its potential as a scaffold for the development of anti-inflammatory agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and the COX-2 active site, revealing that the brominated aromatic rings play a critical role in stabilizing the enzyme-inhibitor complex.
Another area of interest is the use of Benzoic acid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide in the synthesis of antidiabetic agents. Researchers at the University of Tokyo (2023) reported that derivatives of this compound show improved glucose-lowering effects compared to traditional sulfonylureas. The mechanism of action involves the modulation of pancreatic beta-cell function and the enhancement of insulin secretion, as evidenced by in vitro experiments using human islet cell cultures. The presence of the hydrazide group was found to enhance the compound's ability to penetrate cell membranes, thereby improving its bioavailability.
Recent advancements in combinatorial chemistry have further expanded the utility of Benzoic acid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide as a versatile building block. A 2024 paper in Organic & Biomolecular Chemistry described the synthesis of a series of substituted hydrazides using this compound as a starting material. The study demonstrated that the introduction of electron-withdrawing groups at the 3-position of the benzene ring significantly enhances the compound's ability to inhibit the enzyme acetylcholinesterase (AChE), which is relevant to the treatment of neurodegenerative diseases such as Alzheimer's.
The synthesis of Benzoic acid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide typically involves a multi-step process that begins with the bromination of benzoic acid. The reaction conditions are carefully optimized to ensure the selective introduction of bromine atoms at the 3-position of the aromatic ring. Subsequent coupling reactions with hydrazide precursors yield the final product, which is then purified using chromatographic techniques. The stereochemistry of the hydrazide group is critical for determining the biological activity of the resulting derivatives, as confirmed by a 2023 study in Chemical Communications.
From a pharmacological perspective, the compound exhibits a favorable balance between potency and selectivity, which is essential for the development of safe and effective therapeutics. A 2024 review in Drug Discovery Today highlighted the importance of such compounds in the design of multitarget drugs, which are increasingly being explored for the treatment of complex diseases like cancer and autoimmune disorders. The ability to modulate multiple molecular targets simultaneously is a significant advantage of derivatives of Benzoic acid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide compared to traditional single-target drugs.
In addition to its pharmaceutical applications, Benzoic acid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide has also been investigated for its potential in materials science. A 2023 study in Advanced Materials explored the use of this compound as a precursor for the synthesis of conductive polymers. The researchers found that the brominated aromatic rings contribute to the electronic conductivity of the resulting materials, making them suitable for applications in organic electronics and biosensors.
The environmental impact of Benzoic acid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide is another important consideration in its development. A 2024 life cycle assessment (LCA) published in Green Chemistry evaluated the sustainability of the synthesis process for this compound. The study recommended the use of green chemistry principles, such as the replacement of toxic solvents with supercritical CO2 and the implementation of catalytic processes to reduce energy consumption. These findings underscore the importance of sustainable practices in the development of new pharmaceuticals and materials.
Despite its promising applications, the development of Benzoic acid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide as a therapeutic agent is not without challenges. One of the primary obstacles is the optimization of its physicochemical properties to ensure adequate solubility and stability in biological systems. A 2023 study in Pharmaceutical Research investigated the use of co-solvents and surfactants to enhance the solubility of this compound in aqueous solutions, which is critical for its oral administration. The study also highlighted the importance of formulation strategies to prevent premature degradation of the compound in the gastrointestinal tract.
Looking ahead, the future of Benzoic acid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide in drug discovery appears promising. Advances in artificial intelligence (AI) and machine learning are expected to play a significant role in the rational design of its derivatives. A 2024 paper in ACS Central Science described the development of an AI-driven platform that predicts the biological activity of potential derivatives of this compound based on structural and chemical features. This approach could significantly accelerate the drug discovery process and reduce the reliance on traditional trial-and-error methods.
In conclusion, Benzoic acid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide represents a valuable scaffold for the development of novel therapeutics with diverse applications in medicine and materials science. Its unique chemical structure and reactivity make it an attractive candidate for further research, particularly in the context of personalized medicine and sustainable chemical processes. As the field of medicinal chemistry continues to evolve, the potential of this compound is likely to expand, offering new opportunities for the treatment of complex diseases and the development of innovative materials.
For more information on the latest research and developments related to Benzoic acid, 3-bromo-, 2-(3-bromobenzoyl)hydrazide, we recommend consulting recent publications in leading scientific journals such as Journal of Medicinal Chemistry, Organic & Biomolecular Chemistry, and Drug Discovery Today. These resources provide valuable insights into the current state of research and the future directions of this important compound.
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